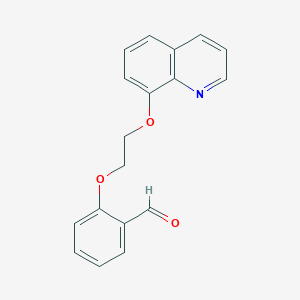

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde

Description

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via an ethoxyethoxy spacer. This structure combines the aromatic aldehyde functionality with the electron-rich quinoline heterocycle, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical intermediates. The ethoxyethoxy bridge enhances solubility and modulates electronic properties, distinguishing it from simpler quinoline-aldehyde hybrids.

Properties

IUPAC Name |

2-(2-quinolin-8-yloxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-13-15-5-1-2-8-16(15)21-11-12-22-17-9-3-6-14-7-4-10-19-18(14)17/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPTYXCABVNIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde typically involves the reaction of 8-hydroxyquinoline with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of quinoline attacks the bromoethoxybenzaldehyde, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde can undergo various chemical reactions, including:

Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various electrophiles and nucleophiles depending on the desired functional group.

Major Products Formed

Oxidation: 2-(2-Quinolin-8-yloxyethoxy)benzoic acid

Reduction: 2-(2-Quinolin-8-yloxyethoxy)benzyl alcohol

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Quinolin-8-yloxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA, inhibiting enzymes, or disrupting cellular processes .

Comparison with Similar Compounds

The following sections compare 2-(2-Quinolin-8-yloxyethoxy)benzaldehyde with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and physicochemical properties.

Structural Analogues in the Quinoline Family

a. 8-(Benzyloxy)-2-quinolinecarbaldehyde (CAS RN: 88238-73-7)

- Structure: Benzyloxy group at quinoline C8, aldehyde at C2.

- Key Differences: Lacks the ethoxyethoxy bridge, leading to reduced conformational flexibility compared to the target compound. The benzyloxy group may sterically hinder interactions at the quinoline ring.

- Applications : Used in coordination chemistry; the aldehyde group enables Schiff base formation, similar to the target compound .

b. 2-Chloro-8-methoxyquinoline-3-carbaldehyde

- Structure : Methoxy at C8, chloro at C2, aldehyde at C3.

- Key Differences : The chloro and methoxy substituents introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity. The aldehyde at C3 (vs. C2 in the target compound) may affect regioselectivity in reactions .

c. 2-(Quinolin-8-yl)acetaldehyde (CAS 191228-36-1)

- Structure: Acetaldehyde directly attached to quinoline C6.

- Key Differences: The shorter aliphatic chain reduces steric bulk but limits solubility in polar solvents.

Functional Analogues: Pyridyl and Pyrimidyl Aldehydes

a. trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)

- Structure : Pyridyl-vinyl substituent on benzaldehyde.

- Synthesis: Prepared via Knoevenagel condensation without condensing agents .

- Reactivity: The extended conjugation between pyridyl and benzaldehyde groups facilitates π-π interactions, unlike the target compound’s ether-linked quinoline.

- Crystallography: Crystallizes in monoclinic P21/c, with distinct unit cell parameters (e.g., β = 97.2°) .

b. Pyrimidyl-5-carbaldehydes (e.g., 4H and 4)

- Reactivity : Exhibit exceptional hemiacetal formation (95% yield) due to pyrimidine’s electron-deficient ring, which stabilizes the hemiacetal intermediate. This contrasts with benzaldehyde derivatives (9% yield) .

- Implications for Target Compound: The quinoline moiety in this compound, being electron-rich, may reduce hemiacetal formation efficiency compared to pyrimidyl carbaldehydes.

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.